molecular formula C18H16N2O B12648720 4-((Dimethylphenyl)azo)-1-naphthol CAS No. 85136-31-8

4-((Dimethylphenyl)azo)-1-naphthol

Cat. No.: B12648720
CAS No.: 85136-31-8
M. Wt: 276.3 g/mol
InChI Key: BBIIRLWNQVIANV-UHFFFAOYSA-N
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Description

4-((Dimethylphenyl)azo)-1-naphthol, also known as Sudan II, is an azo dye characterized by its vivid red color. Azo dyes are a class of compounds bearing the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. Sudan II is primarily used as a dye for coloring oils, waxes, and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylphenyl)azo)-1-naphthol typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 1-naphthol. The reaction conditions include maintaining a low temperature during diazotization to ensure the stability of the diazonium salt. The azo coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of Sudan II involves similar synthetic routes but on a larger scale. Continuous flow synthesis in microreactors has been explored to optimize the reaction conditions and improve yield. This method allows for better control over reaction parameters and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylphenyl)azo)-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

4-((Dimethylphenyl)azo)-1-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various substrates.

    Industry: Widely used as a dye in the textile, plastic, and cosmetic industries.

Mechanism of Action

The mechanism of action of 4-((Dimethylphenyl)azo)-1-naphthol involves its interaction with molecular targets through its azo group. The compound can undergo tautomerization, which affects its binding properties. The azo group can interact with nucleophiles, leading to various chemical transformations. The pathways involved include electron transfer and radical formation, which are crucial for its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Sudan I: Another azo dye with a similar structure but different substituents on the aromatic rings.

    Sudan III: Similar to Sudan II but with additional methyl groups on the naphthol ring.

    Sudan IV: Contains additional ethyl groups, leading to different solubility and staining properties.

Uniqueness

4-((Dimethylphenyl)azo)-1-naphthol is unique due to its specific substituents, which confer distinct chemical and physical properties. Its vivid red color and stability make it particularly useful in various industrial applications compared to other azo dyes .

Properties

CAS No.

85136-31-8

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

4-[(2,3-dimethylphenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C18H16N2O/c1-12-6-5-9-16(13(12)2)19-20-17-10-11-18(21)15-8-4-3-7-14(15)17/h3-11,21H,1-2H3

InChI Key

BBIIRLWNQVIANV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=CC=C(C3=CC=CC=C32)O)C

Origin of Product

United States

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